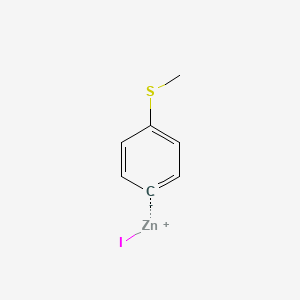

4-(Methylthio)phenylzinc iodide

CAS No.: 307496-24-8

Cat. No.: VC8263370

Molecular Formula: C7H7ISZn

Molecular Weight: 315.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 307496-24-8 |

|---|---|

| Molecular Formula | C7H7ISZn |

| Molecular Weight | 315.5 g/mol |

| IUPAC Name | iodozinc(1+);methylsulfanylbenzene |

| Standard InChI | InChI=1S/C7H7S.HI.Zn/c1-8-7-5-3-2-4-6-7;;/h3-6H,1H3;1H;/q-1;;+2/p-1 |

| Standard InChI Key | BSLXURHFHNFSCY-UHFFFAOYSA-M |

| SMILES | CSC1=CC=[C-]C=C1.[Zn+]I |

| Canonical SMILES | CSC1=CC=[C-]C=C1.[Zn+]I |

Introduction

Chemical and Physical Properties

Molecular Structure and Composition

4-(Methylthio)phenylzinc iodide consists of a zinc atom coordinated to an iodine atom and a 4-(methylthio)phenyl group. The methylthio substituent (-SMe) at the para position influences the electronic properties of the aromatic ring, increasing the compound’s nucleophilicity. This structural feature is critical for its participation in transition-metal-catalyzed reactions .

Physical Characteristics

Key physical properties, derived from experimental data, include:

| Property | Value |

|---|---|

| Density | 1.002 g/mL at 25 °C |

| Flash Point | 1 °F (-17.2 °C) |

| Physical Form | Liquid |

| Color | Yellow to brown to black |

| Sensitivity | Air-sensitive |

The compound’s liquid state and air sensitivity necessitate strict handling under inert atmospheres, such as nitrogen or argon .

Synthesis and Production

Laboratory-Scale Synthesis

The compound is synthesized via transmetallation reactions, where 4-(methylthio)phenyl iodide reacts with activated zinc powder in anhydrous tetrahydrofuran (THF). The reaction proceeds under inert conditions to prevent oxidation of the zinc reagent:

Key parameters influencing yield and purity include:

-

Temperature: Optimal between 0–25 °C.

-

Solvent: THF or diethyl ether.

-

Zinc Activation: Prior treatment with 1,2-dibromoethane enhances reactivity .

Industrial Production Challenges

Industrial-scale production remains underexplored in the literature. Challenges include:

-

Scalability: Maintaining reaction efficiency at larger volumes.

-

Purity Control: Removing byproducts like zinc oxides.

-

Cost-Effectiveness: Sourcing high-purity starting materials .

Reactivity and Applications in Organic Synthesis

Cross-Coupling Reactions

4-(Methylthio)phenylzinc iodide participates in palladium-catalyzed cross-coupling reactions, such as the Negishi coupling, to form biaryl structures:

Key Advantages:

-

High functional group tolerance.

-

Mild reaction conditions (room temperature to 80 °C).

Nucleophilic Substitutions

The compound acts as a nucleophile in reactions with electrophiles like alkyl halides:

This reactivity is exploited in synthesizing sulfur-containing pharmaceuticals and agrochemicals .

| Hazard Code | Risk Statement | Safety Measure |

|---|---|---|

| F | Highly flammable | Avoid ignition sources |

| Xn | Harmful if inhaled | Use fume hoods |

Exposure Limits

| Agency | Exposure Limit (TWA) |

|---|---|

| ACGIH | 50 ppm (Skin) |

| OSHA | 200 ppm |

| NIOSH | 200 ppm |

Personal protective equipment (PPE), including nitrile gloves and safety goggles, is mandatory during handling .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume